molecular formula C7H4F4 B140190 3-Fluorobenzotrifluoride CAS No. 401-80-9

3-Fluorobenzotrifluoride

Cat. No. B140190
Key on ui cas rn: 401-80-9
M. Wt: 164.1 g/mol
InChI Key: GBOWGKOVMBDPJF-UHFFFAOYSA-N
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Patent
US08193121B2

Procedure details

Under an atmosphere of inert gas, 32.8 ml (1.6 M in hexane, 52.5 mmol) of n-butyllithium were added dropwise to a solution, cooled to 0° C., of 7.77 ml (55 mmol) of diisopropylamine in 100 ml of anhydrous THF, and after 10 minutes of stirring the solution was cooled to −78° C. 8.21 g (50 mmol) of 3-fluorobenzotrifluoride were added at this temperature, and the reaction mixture was stirred at this temperature for 1 h. 4.21 ml (55 mmol) of dimethyl disulfide were then added dropwise. Within about 3 h, the reaction mixture had warmed to room temperature (RT), and it was then once more cooled to 0° C. At this temperature, 10 ml of water were added dropwise, and the reaction mixture was concentrated to about ¼ of its volume. The residue was taken up in water and dichloromethane, the phases were separated and the organic phase was washed successively with water, 10 percent strength hydrochloric acid, water, saturated aqueous NaHCO3 solution, water and saturated aqueous NaCl solution and dried over sodium sulfate and filtered. The solvent was removed and the residue was rectified under reduced pressure. This gave 8 g of 1-fluoro-2-methylthio-3-(trifluoromethyl)benzene of a boiling point of 68° C. at 6 mm Hg.
Quantity
32.8 mL
Type
reactant
Reaction Step One
Quantity
7.77 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.21 g
Type
reactant
Reaction Step Three
Quantity
4.21 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:15]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:18][CH:19]=1.[CH3:24][S:25]SC>C1COCC1.O>[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:21])([F:22])[F:23])[C:15]=1[S:25][CH3:24]

Inputs

Step One
Name
Quantity
32.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
7.77 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8.21 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C(F)(F)F
Step Four
Name
Quantity
4.21 mL
Type
reactant
Smiles
CSSC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
after 10 minutes of stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at this temperature for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
Within about 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture had warmed to room temperature (RT), and it
TEMPERATURE
Type
TEMPERATURE
Details
was then once more cooled to 0° C
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to about ¼ of its volume
CUSTOM
Type
CUSTOM
Details
dichloromethane, the phases were separated
WASH
Type
WASH
Details
the organic phase was washed successively with water, 10 percent strength hydrochloric acid, water, saturated aqueous NaHCO3 solution, water and saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC1=C(C(=CC=C1)C(F)(F)F)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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